molecular formula C15H19N3O3 B2658305 ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1174839-56-5

ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2658305
CAS No.: 1174839-56-5
M. Wt: 289.335
InChI Key: YPMRGGXAOIQADZ-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
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Biological Activity

Ethyl 3-cyclopropyl-6-oxo-1-propyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class and features a bicyclic structure with a pyrazole ring fused to a pyridine ring. Its molecular formula is C₁₉H₁₉N₃O₄, and it has a molecular weight of 353.37 g/mol. The presence of functional groups such as an ethyl ester and a cyclopropyl substituent contributes to its chemical reactivity and biological properties.

Anticancer Potential

Research indicates that compounds similar to this compound can act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis. FGFRs are implicated in various cancers, making this compound a candidate for therapeutic applications in oncology.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTargetReference
This compoundFGFR InhibitionCancer cells
Pyrazolo[3,4-b]pyridine derivativesAntitumorVarious kinases
Other related compoundsAntiviralVarious viral targets

The mechanism through which this compound exerts its biological effects involves modulation of enzyme activity and receptor interactions. Studies have shown that the compound can influence receptor activity significantly, which is crucial for its potential therapeutic efficacy.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and spatial arrangement of atoms within the compound.

Case Studies

A study evaluating the anticancer activity of pyrazolo[3,4-b]pyridine derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines. Although specific data on this compound was not detailed in this study, the overall trend indicates strong potential for compounds within this class to serve as effective anticancer agents .

Properties

IUPAC Name

ethyl 3-cyclopropyl-6-oxo-1-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-7-18-14-12(13(17-18)9-5-6-9)10(8-11(19)16-14)15(20)21-4-2/h8-9H,3-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMRGGXAOIQADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=CC(=O)N2)C(=O)OCC)C(=N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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